molecular formula C8H14O4 B1268210 Ethyl 3-acetoxybutanoate CAS No. 27846-49-7

Ethyl 3-acetoxybutanoate

Cat. No. B1268210
CAS RN: 27846-49-7
M. Wt: 174.19 g/mol
InChI Key: JFWYJXYRFBRWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 3-acetoxybutanoate and related compounds involves multiple approaches, each highlighting the versatility and importance of this compound in organic synthesis. For instance, the homogeneous pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been examined, revealing the reaction to be homogeneous, unimolecular, and obeying a first-order rate law, with the elimination products including acetone and ethyl acetate among others. This reaction proceeds via a six-membered cyclic transition state (Dominguez et al., 1996). Additionally, microbial asymmetric reduction and enzymatic synthesis methods have been explored, yielding optically active forms of related compounds, demonstrating the compound's significance in producing enantiomerically pure substances (Shimizu et al., 1990), (Yamamoto et al., 2002).

Molecular Structure Analysis

Investigations into the molecular structure of ethyl 3-acetoxybutanoate and its derivatives are crucial for understanding their reactivity and properties. The molecular structure and confirmation studies, such as those conducted through gas electron diffraction and density functional theory calculations, provide insight into the compound's conformational preferences and structural characteristics (Sugino et al., 1991).

Chemical Reactions and Properties

Ethyl 3-acetoxybutanoate undergoes various chemical reactions, including acylation and enzymatic transformations, which lead to the production of valuable intermediates for the synthesis of bioactive molecules. For example, the acylation of ethyl 4-bromo-3-hydroxybutanoate with acetic anhydride produces ethyl 3-acetoxy-4-bromobutanoate, demonstrating the compound's utility in synthesizing structurally diverse molecules (Kato & Kimura, 1977).

Scientific Research Applications

  • Enzymatic Transformation and Synthesis :

    • Turcu et al. (2007) demonstrated the transformation of racemic ethyl 3-hydroxybutanoate into ethyl (R)-acetoxybutanoate using enantioselective acylation with isopropenyl acetate, followed by mesylation and inversion of configuration (Turcu, Kiljunen, & Kanerva, 2007).
    • Griesbeck and Seebach (1987) described the conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).
    • Shimizu et al. (1990) synthesized ethyl (R)-4-chloro-3-hydroxybutanoate through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (Shimizu et al., 1990).
  • Applications in Wine Analysis :

    • Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, finding its predominant presence in red and white wines (Gammacurta et al., 2018).
    • Lytra et al. (2013) studied the impact of 12 red wine esters on the perception of fruity aromas, identifying ethyl-3-hydroxybutanoate's role in modulating fruity aromas (Lytra et al., 2013).
  • Synthesis of Pharmaceutical Intermediates :

    • Yamamoto et al. (2002) researched the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells (Yamamoto, Matsuyama, & Kobayashi, 2002).
    • Ni et al. (2013) developed a scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important chiral intermediate for the synthesis of ACE inhibitors (Ni, Su, Li, Zhou, & Sun, 2013).
  • Kinetic Studies and Chemical Reactions :

  • Fermentation and Biocatalysis :

    • Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an important intermediate for synthesizing ACE inhibitors, using biocatalyst methods (Zhao, 2008).
    • Kometani et al. (1993) investigated the large-scale preparation of (S)-ethyl 3-hydroxybutanoate through baker's yeast-mediated bioreduction, emphasizing its role as a chiral starting material (Kometani, Yoshii, Kitatsuji, Nishimura, & Matsuno, 1993).

properties

IUPAC Name

ethyl 3-acetyloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWYJXYRFBRWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336958
Record name Ethyl 3-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-acetoxybutanoate

CAS RN

27846-49-7
Record name Ethyl 3-(acetyloxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl DL-3-Acetoxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-acetoxybutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-acetoxybutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-acetoxybutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-acetoxybutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-acetoxybutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-acetoxybutanoate

Citations

For This Compound
24
Citations
K Umano, Y Hagi, K Nakahara, A Shoji… - Journal of Agricultural …, 1992 - ACS Publications
… 85 ethyl 3-acetoxybutanoate … 2,3-butanediol diacetate ethyl 3-acetoxybutanoate ethyl 3-hydroxybutanoate ethyl 3-acetoxypentanoate ethyl 3-acetoxy-2-methylbutanoate ethyl 3-hydroxy-…
Number of citations: 142 pubs.acs.org
MC Turcu, E Kiljunen, LT Kanerva - Tetrahedron: Asymmetry, 2007 - Elsevier
… Ethyl 3-acetoxybutanoate was prepared from commercial alcohol using acetic anhydride, triethyl amine, and DMAP. The solvents were of the highest analytical grade and were dried …
Number of citations: 20 www.sciencedirect.com
S Noushini, SJ Park, I Jamie, J Jamie, P Taylor - Chemoecology, 2021 - Springer
… studies, the electrophysiological results suggest that ethyl 3-acetoxybutanoate, 1,7-dioxaspiro[5,… bryoniae and ethyl 3-acetoxybutanoate, N-(3-methylbutyl)acetamide, 1,7-dioxaspiro[5,5]…
Number of citations: 8 link.springer.com
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 177 www.sciencedirect.com
GR Takeoka, RG Buttery, R Teranishi… - Journal of Agricultural …, 1991 - ACS Publications
… Ethyl 3-acetoxybutanoate was prepared by acetylation of ethyl 3- hydroxybutanoate with acetic anhydride. Ethyl 3-acetoxybutanoate had the following mass spectrum, m/z (relative …
Number of citations: 82 pubs.acs.org
BL Zhang, S Pionnier - Chemistry–A European Journal, 2003 - Wiley Online Library
… 14 000 for ethyl 3-acetoxybutanoate, and an exponential multiplication corresponding to a line broadening of 0.5 Hz for ethanol, ethyl mandelate, and ethyl 3-acetoxybutanoate. Three …
ZS Yang, ZM Zong, B Chen, C Liu… - … Journal of Oil, Gas …, 2014 - inderscienceonline.com
Thermal dissolution (TD) of Shengli lignite (SL) in ethyl acetate (EA) was carried out under different conditions, including temperature, solvent to SL ratio ( R S/SL ), and time. The yields …
Number of citations: 11 www.inderscienceonline.com
Y Watabe, S Shimomura, K Ono… - Physical Chemistry …, 2023 - pubs.rsc.org
… For example, the free energy difference between the cis and trans states of (R)-ethyl 3-acetoxybutanoate, a monomeric model of P3HB, is 7.44 kcal mol −1 25 ; therefore, bond 2 of …
Number of citations: 3 pubs.rsc.org
AC Dahl, JØ Madsen - Tetrahedron: Asymmetry, 1998 - Elsevier
Baker's yeast grown under oxygen limited conditions and used in the reduction of 3-oxo esters results in a shift of the stereoselectivity of the yeast towards d-hydroxy esters as compared …
Number of citations: 58 www.sciencedirect.com
A RAPP - Wine Analysis, 2012 - books.google.com
… isobutyl 2-hydroxypropanoate hexyl 2-hydroxypropanoate ethyl 2-acetoxypropanoate amyl butanoate isoamyl 2-methylbutanoate ethyl 4-hydroxybutanoate ethyl 3-acetoxybutanoate …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.